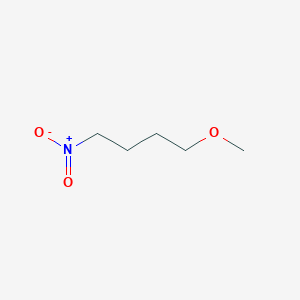

1-Methoxy-4-nitrobutane

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO3 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

1-methoxy-4-nitrobutane |

InChI |

InChI=1S/C5H11NO3/c1-9-5-3-2-4-6(7)8/h2-5H2,1H3 |

InChI Key |

BHVLVIJWRUAHDW-UHFFFAOYSA-N |

Canonical SMILES |

COCCCC[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxy 4 Nitrobutane and Its Analogues

Direct Nitration Approaches for Aliphatic Backbones (e.g., of 1-Methoxybutane)

Direct nitration of aliphatic compounds, including ethers like 1-methoxybutane, is a method for introducing a nitro group. wikipedia.org This typically involves reacting the alkane or its derivative with a nitrating agent, such as nitric acid, often in the vapor phase at elevated temperatures. acs.orggoogle.com For aliphatic ethers, this process can lead to the formation of nitro ethers as well as nitroalkanes resulting from the cleavage of C-C or C-O bonds. acs.orgacs.org

The nitration of aromatic compounds often employs a "mixed acid" of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), the active electrophile. wikipedia.org However, the conditions for aliphatic nitration are generally more forcing. For instance, the vapor phase nitration of aliphatic hydrocarbons can be carried out at temperatures between 200 and 500 °C. google.com

One documented approach to synthesizing 1-methoxy-4-nitrobutane involves the nitration of 1-methoxybutane with a nitrating agent like nitric acid under controlled temperature conditions. The reaction may also be facilitated by the use of a solvent.

Table 1: Examples of Direct Nitration Reactions

| Starting Material | Nitrating Agent | Conditions | Major Product(s) |

| 1-Methoxybutane | Nitric Acid | Controlled temperature | This compound |

| Aliphatic Ethers | Nitric Acid | Vapor Phase | Nitro ethers, Nitroalkanes |

| Alkanes | Nitric Acid | Vapor Phase (200-500 °C) | Nitroalkanes |

Nucleophilic Substitution Reactions in the Synthesis of this compound Precursors (e.g., from haloalkanes)

A common strategy for synthesizing nitroalkanes involves the use of haloalkane precursors. wiley-vch.de In the context of this compound, a suitable precursor would be a 4-methoxybutyl halide, such as 1-bromo-4-methoxybutane (B1268050) or 4-chlorobutyl methyl ether. nih.govchemicalbook.com These precursors can be prepared through various methods. For example, 4-methoxybutyl chloride can be synthesized by treating 4-methoxy-1-butanol with thionyl chloride in the presence of pyridine. chemicalbook.com Another route involves the reaction of the corresponding halide with magnesium in a polar aprotic solvent to form a Grignard reagent, which can then be used in subsequent coupling reactions. google.com

The synthesis of these haloalkane precursors is a critical step, as the subsequent introduction of the nitro group relies on their reactivity in nucleophilic substitution reactions. The choice of halogen (iodide > bromide > chloride) can significantly influence the reaction rate and conditions required for the subsequent nitration step. wiley-vch.de

Nitrite (B80452) Displacement Reactions for the Introduction of the Nitro Group

The reaction of alkyl halides with a metal nitrite is a well-established and widely used method for the preparation of primary nitroalkanes. wiley-vch.de This method, often referred to as the Victor Meyer reaction when using silver nitrite, involves the nucleophilic displacement of a halide by the nitrite ion (NO₂⁻). wiley-vch.dechemistnotes.com The nitrite ion is an ambident nucleophile, meaning it can attack through either the nitrogen or an oxygen atom. quora.comdoubtnut.com

Reaction with silver nitrite (AgNO₂) tends to favor the formation of nitroalkanes (R-NO₂), as the bond between silver and oxygen is more covalent, making the lone pair on the nitrogen the primary site for nucleophilic attack. quora.comvedantu.com Conversely, using sodium nitrite (NaNO₂) or potassium nitrite (KNO₂) often results in a higher proportion of the alkyl nitrite isomer (R-O-N=O) due to the ionic nature of these salts, which makes the negatively charged oxygen a more available nucleophile. quora.comstackexchange.com

For the synthesis of this compound, a 4-methoxybutyl halide would be treated with a nitrite salt. The reaction is typically performed at room temperature in a solvent like dimethylformamide (DMF), which helps to dissolve the nitrite salt and accelerate the reaction. wiley-vch.de The use of silver nitrite generally leads to good yields of primary nitroalkanes in relatively short reaction times. wiley-vch.de

Table 2: Comparison of Nitrite Reagents for Nitroalkane Synthesis

| Nitrite Reagent | Nature of M-O Bond | Primary Product with Alkyl Halide |

| Silver Nitrite (AgNO₂) | Covalent | Nitroalkane (R-NO₂) vedantu.com |

| Sodium Nitrite (NaNO₂) | Ionic | Alkyl Nitrite (R-ONO) and Nitroalkane (R-NO₂) stackexchange.com |

| Potassium Nitrite (KNO₂) | Ionic | Alkyl Nitrite (R-ONO) quora.com |

Etherification Reactions for the Introduction of the Methoxy (B1213986) Group (e.g., from nitrobutanols or halonitrobutanes)

An alternative synthetic strategy involves forming the ether linkage after the nitro group is already in place. This can be achieved through etherification reactions, such as the Williamson ether synthesis. masterorganicchemistry.comgoogle.com This method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com

In one approach, 4-nitrobutan-1-ol (B3153366) could be deprotonated with a strong base like sodium hydride to form the corresponding alkoxide. libretexts.org This alkoxide would then react with a methylating agent, such as methyl iodide, to form this compound. youtube.com

Alternatively, a 4-halonitrobutane could be reacted with sodium methoxide (B1231860). The methoxide ion would act as the nucleophile, displacing the halide to form the desired ether. masterorganicchemistry.com This reaction is an SN2 process and is most effective with primary alkyl halides. masterorganicchemistry.com

Microwave irradiation has also been shown to effectively promote Williamson ether synthesis, often leading to shorter reaction times and improved yields. cem.com

Advanced Catalytic Methods in Methoxy-Nitroalkane Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic methods that can be applied to the synthesis of complex molecules like this compound. These methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Transition metal catalysts, particularly those based on palladium, copper, and nickel, are powerful tools for forming carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. nih.govrsc.orgresearchgate.net

C-O Bond Formation: Palladium- and copper-catalyzed reactions are widely used for the synthesis of ethers. nih.govrsc.org These methods typically involve the cross-coupling of an alcohol with an aryl or alkyl halide. While often applied to aryl ethers, these catalytic systems can also be adapted for the synthesis of aliphatic ethers. rsc.orgresearchgate.net For instance, a palladium catalyst with a suitable phosphine (B1218219) ligand can facilitate the coupling of an alcohol with an alkyl halide. nih.gov

C-N Bond Formation: Transition metal-catalyzed reactions can also be used to introduce the nitro group or to form other nitrogen-containing functionalities that can be precursors to the nitro group. The activation of C-N bonds by transition metals is an emerging area. rsc.org More directly, some transition metal systems can catalyze the coupling of nitro compounds. uic.eduacs.org For example, palladium-catalyzed ipso-nitration of aryl chlorides with sodium nitrite has been reported. wikipedia.org While less common for aliphatic systems, the principles could potentially be adapted.

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in asymmetric synthesis. acs.orguni-giessen.de Chiral organocatalysts are particularly effective in promoting the conjugate addition of nitroalkanes to α,β-unsaturated compounds (Michael addition). acs.orgacs.orgua.esorganic-chemistry.org

For the synthesis of analogues of this compound, an organocatalyst could be used to facilitate the asymmetric Michael addition of a nitroalkane to an α,β-unsaturated ester or ketone containing a methoxy group. This would generate a chiral γ-nitro carbonyl compound. acs.orgorganic-chemistry.orgnih.gov For example, a chiral amine or a thiourea-based catalyst can activate the reactants and control the stereochemical outcome of the reaction. acs.orgacs.org These γ-nitro compounds are valuable intermediates that can be further transformed into other useful molecules. organic-chemistry.org

Continuous Flow Synthesis Techniques for this compound Production

The industrial production of nitro compounds often involves highly exothermic and potentially hazardous reactions. researchgate.net Traditional batch processing of such reactions poses significant safety risks, including the potential for thermal runaways and explosions. vapourtec.com Continuous flow chemistry, utilizing microreactors or tubular reactors, offers a powerful solution to mitigate these risks and improve process control. researchgate.netvapourtec.com

The primary advantages of continuous flow systems for nitration reactions include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and a significantly reduced reactor volume. researchgate.netvapourtec.com This minimization of the reaction hold-up volume drastically enhances safety. iitb.ac.in For a compound like this compound, a potential synthesis could involve the nitration of 1-methoxybutane or the substitution reaction of a suitable precursor like 1-bromo-4-methoxybutane.

While specific literature detailing a continuous flow synthesis for this compound is not abundant, the principles can be extrapolated from similar processes. For instance, a patent for the continuous flow manufacture of dl-2-nitro-1-butanol demonstrates the use of tubular reactors for a Henry reaction, mixing 1-nitropropane (B105015) and formaldehyde (B43269) solutions under controlled temperature. google.com This highlights the capability of flow systems to handle reactive nitroalkane intermediates safely.

Another relevant example is the rapid synthesis of 1-methoxy-4-nitronaphthalene (B51467) using micro-channel continuous flow technology. google.com In this process, a nitrating agent and a solution of 1-methoxynaphthalene (B125815) are mixed in a microchannel reactor, allowing for rapid and controlled nitration. google.com A hypothetical continuous flow setup for this compound could similarly involve pumping a stream of a suitable precursor (e.g., 1-methoxybutane dissolved in a solvent) and a stream of a nitrating agent (e.g., nitric acid/sulfuric acid mixture) into a microreactor or a tubular reactor. The excellent temperature control of the flow reactor would be crucial for managing the exothermicity of the nitration.

The table below illustrates typical parameters that would be controlled in a continuous flow synthesis for a nitroalkane, based on analogous processes.

| Parameter | Typical Range/Value | Significance in Continuous Flow |

| Reactor Type | Microreactor, PFA Tubular Reactor | Small volume enhances safety; high surface-area-to-volume ratio allows for efficient heat exchange. iitb.ac.in |

| Temperature | 0 - 100 °C | Precisely controlled to prevent runaway reactions and minimize side-product formation. soton.ac.uk |

| Residence Time | Seconds to Minutes | Short reaction times increase throughput and can improve selectivity. soton.ac.ukbeilstein-journals.org |

| Flow Rate | mL/min to L/hr | Determines residence time and production scale. |

| Reagent Stoichiometry | Near 1:1 | Precise ratio control via pumps minimizes waste and improves reaction efficiency. vapourtec.com |

By adopting continuous flow technology, the production of this compound could be made significantly safer, more consistent, and potentially higher-yielding compared to traditional batch methods.

Green Chemistry Principles in Synthetic Design for this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The 12 principles of green chemistry provide a framework for chemists to develop more sustainable synthetic methodologies. For the synthesis of this compound, several of these principles are particularly relevant.

A common route to aliphatic nitro compounds is the displacement of an alkyl halide with a nitrite salt. Traditional methods often use hazardous solvents and can produce significant by-products. Applying green chemistry principles seeks to improve upon these routes.

Catalysis and Atom Economy (Principles 9 & 2): One of the most impactful green chemistry strategies is the use of catalysis. Phase-transfer catalysis (PTC) represents a greener approach for synthesizing nitroalkanes from bromoalkanes. Using a catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS), the reaction between an alkyl bromide and sodium nitrite can be performed efficiently under milder, biphasic conditions, often reducing the need for harsh solvents and improving yields. mdma.chtandfonline.com This method improves atom economy by minimizing waste.

Safer Solvents and Auxiliaries (Principle 5): Many traditional organic reactions utilize volatile and often toxic organic solvents. A key goal of green chemistry is to replace these with safer alternatives. For nitroalkane synthesis, research has explored using water as a solvent or employing solvent-free conditions where possible. For example, aerobic N-nitrosation reactions using secondary nitroalkanes have been developed in water using a phase-transfer catalysis system. acs.org

Use of Renewable Feedstocks (Principle 7): While not yet widely implemented for this specific compound, a long-term green chemistry goal would be to derive the starting materials for this compound from renewable biomass sources rather than petrochemical feedstocks.

Hazard Reduction (Principle 3 & 12): A significant green advancement is the development of alternative reaction pathways that avoid hazardous reagents or intermediates. A patented green synthesis method for nitroalkanes involves the oxidation of oximes using hydrogen peroxide (a relatively benign oxidizing agent) in the presence of a recyclable nanoporous metal hybrid catalyst. google.com This method achieves high purity (≥99%) and yield (≥95%) and the catalyst can be reused multiple times, significantly reducing waste. google.com Another approach involves enzymatic nitration, which operates under mild conditions (ambient temperature, neutral pH), avoiding the harsh, corrosive acids used in classical nitration. nih.gov

The following table compares different synthetic strategies for nitroalkanes in the context of green chemistry principles.

| Synthetic Strategy | Precursors | Key Reagents/Conditions | Green Chemistry Advantages |

| Vapour-Phase Nitration | Propane, Nitric Acid | High Temperature | Utilizes simple alkane feedstock. |

| Halide Displacement (PTC) | 1-Bromobutane, Sodium Nitrite | Tetrabutylammonium Hydrogen Sulfate (PTC), Chloroform/Water | Improved selectivity, milder conditions than some traditional methods. mdma.chtandfonline.com |

| Oxime Oxidation | Butanone Oxime, Hydrogen Peroxide | Nanoporous Zr-V-ZSM-5 catalyst, tert-Butanol | Use of a safer oxidant (H₂O₂), recyclable catalyst, high yield and purity. google.com |

| Enzymatic Nitration | Phenols, Aniline derivatives | Horseradish Peroxidase (HRP), NaNO₂, H₂O₂ | Mild, environmentally friendly conditions (neutral pH, ambient temp). nih.gov |

By integrating principles such as catalysis, the use of safer reagents and solvents, and adopting energy-efficient technologies like continuous flow, the synthesis of this compound can be progressively aligned with the goals of sustainability and green chemistry.

Mechanistic Investigations of 1 Methoxy 4 Nitrobutane Reactivity and Transformation Pathways

Electron-Withdrawing Effects of the Nitro Group on the Butane (B89635) Chain

The nitro group (-NO₂) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. curlyarrows.compw.edu.pl This property significantly impacts the electron distribution along the butane chain of 1-methoxy-4-nitrobutane through an inductive effect (-I effect). curlyarrows.comlkouniv.ac.in The nitro group pulls electron density away from the adjacent carbon atom (C4), creating a partial positive charge (δ+) on this carbon and a partial negative charge (δ-) on the nitro group itself. curlyarrows.com This polarization is transmitted along the carbon chain, though its influence diminishes with distance from the nitro group and is generally considered negligible after the fourth carbon. curlyarrows.com

This electron withdrawal has several important consequences for the molecule's reactivity:

Increased Acidity of α-Hydrogens: The hydrogens on the carbon atom adjacent to the nitro group (the α-carbon, C4) are more acidic than those in a simple alkane. lkouniv.ac.in The strong -I effect of the nitro group stabilizes the conjugate base (a nitronate ion) formed upon deprotonation. lkouniv.ac.in

Activation towards Nucleophilic Attack: The carbon atom bonded to the nitro group (C4) becomes more electrophilic and thus more susceptible to attack by nucleophiles. evitachem.com

Computational studies, such as Density Functional Theory (DFT) calculations, can quantify these electronic effects. For this compound, the electron-withdrawing nature of the nitro group contributes to a significant dipole moment. Nuclear Magnetic Resonance (NMR) spectroscopy provides experimental evidence for this effect, with protons closer to the nitro group showing a downfield shift (deshielding) due to the reduced electron density.

Influence of the Ether Moiety on Molecular Reactivity

The methoxy (B1213986) group (-OCH₃) at the C1 position also influences the molecule's reactivity, primarily through its ether linkage. The oxygen atom, with its lone pairs of electrons, can participate in several types of interactions:

Inductive Effect: Oxygen is more electronegative than carbon, so the methoxy group also exerts a slight electron-withdrawing inductive effect, though it is weaker than that of the nitro group.

Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, which can affect the molecule's solubility and interactions with protic solvents or reagents. rsc.org

Intramolecular Interactions: In certain conformations, the ether oxygen's lone pairs can interact with other parts of the molecule, potentially stabilizing specific arrangements through hyperconjugative interactions.

Nucleophilic Reactions of this compound (e.g., α-carbon acidity and nitronate formation)

As mentioned, the electron-withdrawing nitro group significantly increases the acidity of the α-hydrogens (at the C4 position). lkouniv.ac.in In the presence of a base, this compound can be deprotonated to form a nitronate anion. lkouniv.ac.innih.gov This anion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atoms of the nitro group. lkouniv.ac.in

Equation for Nitronate Formation:

This nitronate formation is a key step in many reactions of nitroalkanes. kyoto-u.ac.jp The resulting nitronate ion is a versatile nucleophile and can react with various electrophiles at the α-carbon. kyoto-u.ac.jplibretexts.org The equilibrium between the nitroalkane and the nitronate is pH-dependent. nih.gov The nitronate can also exist in its protonated form, known as a nitronic acid or aci-form, which is a tautomer of the nitroalkane. nih.govnowgonggirlscollege.co.in

The nucleophilic character of the α-carbon in the nitronate allows for various carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) reaction, where the nitronate adds to an aldehyde or ketone. kyoto-u.ac.jp

Electrophilic Reactions of this compound

While the α-carbon can act as a nucleophile after deprotonation, nitroalkanes themselves can be made to act as electrophiles under certain conditions. nih.govfrontiersin.org This typically requires activation with a strong acid, which protonates the nitro group, making the α-carbon susceptible to attack by nucleophiles. nih.govfrontiersin.org

For example, in the presence of a strong acid like polyphosphoric acid (PPA), nitroalkanes can form electrophilic nitronate species. frontiersin.orgnih.gov These activated intermediates can then react with electron-rich aromatic compounds. nih.govfrontiersin.org In the context of this compound, such reactions would likely involve the formation of an electrophilic species at the C4 position, which could then be attacked by a suitable nucleophile. However, specific examples of this reactivity for this compound are not extensively detailed in the provided search results.

Radical Chemistry Involving this compound

Nitroalkanes can participate in radical reactions, particularly through radical-nucleophilic substitution (SRN1) mechanisms. researchgate.net These reactions are often initiated by photostimulation or a single-electron transfer (SET) process and involve radical anion intermediates. researchgate.net

In an SRN1 reaction involving an α-substituted nitroalkane, the nitro group can be displaced by a nucleophile. researchgate.net The general mechanism involves the formation of a radical anion of the nitroalkane, which then expels the leaving group to form a radical. This radical then reacts with the nucleophile to form a new radical anion, which propagates the chain.

For this compound, radical reactions could potentially be initiated at the C-N bond. Radical denitration, the removal of the nitro group, is a known transformation for nitroalkanes and can be achieved using radical initiators. scispace.comucl.ac.uk The presence of the ether group might influence the stability of radical intermediates formed during these processes.

Hydrolytic Stability and Mechanism of this compound

The hydrolytic stability of this compound is influenced by both the nitro and ether groups. Generally, the ether linkage is stable to hydrolysis under neutral and basic conditions but can be cleaved under strong acidic conditions.

Primary nitroalkanes can be hydrolyzed to a carboxylic acid and hydroxylamine (B1172632) under strongly acidic conditions (e.g., boiling with concentrated HCl or H₂SO₄). nowgonggirlscollege.co.in This reaction, known as the Nef reaction, proceeds through the nitronate (or aci-form) intermediate. nih.govucl.ac.uk

General Nef Reaction for Primary Nitroalkanes:

Note: The classic Nef reaction yields aldehydes or ketones. Hydrolysis to a carboxylic acid involves further steps.

The stability of the nitronate intermediate is pH-dependent. nih.gov Under physiological pH, an equilibrium exists between the nitroalkane and the nitronate. nih.gov The decomposition of the nitronate can lead to hydrolysis products. nih.gov For primary nitroalkanes like this compound, the nitronate tends to tautomerize back to the nitroalkane relatively quickly and almost completely. nih.gov

Redox Chemistry and Reductive Transformations of the Nitro Group in this compound

The nitro group is readily reduced to a variety of other functional groups, making it a valuable synthetic handle. nowgonggirlscollege.co.inscispace.com The reduction of the nitro group in this compound can lead to the corresponding amine, hydroxylamine, or other intermediates depending on the reducing agent and reaction conditions. nowgonggirlscollege.co.in

Common Reductive Transformations:

Reduction to Amines: This is a common and important transformation. masterorganicchemistry.com It can be achieved using various methods, including:

Catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni catalyst). nowgonggirlscollege.co.inmasterorganicchemistry.com

Metals in acid (e.g., Fe, Sn, or Zn in HCl). masterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄). nowgonggirlscollege.co.in

Reduction to Hydroxylamines: Under milder reduction conditions, the nitro group can be selectively reduced to a hydroxylamine. nowgonggirlscollege.co.inresearchgate.net This can be achieved, for example, by using zinc dust in a neutral solution. nowgonggirlscollege.co.in

The redox chemistry can be complex. For instance, electrochemical reduction of nitroalkanes can yield N-alkylhydroxylamines and alkylamines. researchgate.net The presence of the methoxy group is generally not expected to interfere with the reduction of the nitro group, as ether linkages are stable to most reducing conditions used for nitro groups. nowgonggirlscollege.co.in Recent research has also explored iron-catalyzed reductive functionalization of nitro compounds, which proceeds through nitroso intermediates. acs.org

Interactive Data Table: Reactivity of this compound Functional Groups

| Functional Group | Key Reactivity Patterns | Influencing Factors |

| **Nitro Group (-NO₂) ** | Strong electron-withdrawal (-I effect). curlyarrows.comlkouniv.ac.in | pH, presence of base/acid. nih.gov |

| Acidifies α-hydrogens. lkouniv.ac.in | Nature of nucleophile/electrophile. evitachem.comnih.gov | |

| Undergoes reduction to amine, hydroxylamine, etc. nowgonggirlscollege.co.inmasterorganicchemistry.com | Reducing agent, reaction conditions. nowgonggirlscollege.co.in | |

| Can participate in radical reactions (SRN1). researchgate.net | Initiator (e.g., light). researchgate.net | |

| Ether Moiety (-OCH₃) | Weak inductive effect. | Strong acids can cause cleavage. |

| Acts as a hydrogen bond acceptor. rsc.org | Solvent polarity. rsc.org | |

| Generally stable to reduction and basic conditions. nowgonggirlscollege.co.in | Temperature. |

Mechanisms of Nitro Group Reduction to Amines

The reduction of the nitro group in this compound to its corresponding amine, 4-methoxybutan-1-amine (B2886722), is a cornerstone transformation that proceeds through a series of well-defined intermediates. This multi-step process involves a total six-electron reduction. The generally accepted pathway occurs sequentially, reducing the nitro group first to a nitroso group, then to a hydroxylamine, and finally to the amine. quora.comlibretexts.org

Two primary methodologies are employed for this transformation: catalytic hydrogenation and chemical reduction using metals in acidic media. masterorganicchemistry.com

Catalytic Hydrogenation : This is a widely used method for reducing both aliphatic and aromatic nitro groups. commonorganicchemistry.com For this compound, this would involve reaction with hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically clean and efficient, though the catalyst can sometimes be sensitive to impurities and may hydrogenate other functional groups if present. commonorganicchemistry.com

Chemical Reduction (Metal/Acid) : This classic method involves the use of an active metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.comunacademy.com The metal acts as the electron donor (reducing agent), and the reaction proceeds through a series of single electron transfers. quora.com This method is robust and often used in industrial settings. However, it requires stoichiometric amounts of metal and a final basic workup to neutralize the acid and liberate the free amine from its ammonium (B1175870) salt form. youtube.com

Regardless of the method, the reduction mechanism follows a common sequence:

Nitro to Nitroso : The initial two-electron reduction converts the nitro group (-NO₂) to a nitroso group (-N=O). quora.com

Nitroso to Hydroxylamine : The nitroso intermediate is rapidly reduced further in a two-electron step to form the corresponding N-substituted hydroxylamine (-NHOH). quora.com Under the typical conditions for complete reduction to an amine, these intermediates are transient and not isolated. quora.com

Hydroxylamine to Amine : The final two-electron reduction of the hydroxylamine group yields the primary amine (-NH₂), with the elimination of a water molecule. quora.com

| Reduction Method | Typical Reagents | Key Characteristics |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Mild conditions, high yields, clean reaction. Can be sensitive to other reducible groups. commonorganicchemistry.com |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl | Strong reducing conditions, cost-effective, tolerates many functional groups. masterorganicchemistry.comcommonorganicchemistry.com Requires acidic medium and subsequent basic workup. youtube.com |

| Metal Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | Effective for aliphatic nitro compounds. commonorganicchemistry.com Highly reactive and less chemoselective. |

Formation and Reactivity of Nitroso and Azoxy Intermediates

During the reduction of this compound, several intermediate species are formed that can influence the reaction pathway and product distribution. The most significant of these are the nitroso and azoxy compounds.

Nitroso Intermediates : The N-(4-methoxybutyl)nitroso compound is the first key intermediate in the reduction cascade. quora.com While typically short-lived, its formation is a critical mechanistic step. nih.govacs.org In some cases, particularly with milder or controlled reducing agents, the reaction can be stopped at the nitroso or hydroxylamine stage. libretexts.org However, the high reactivity of the nitroso group generally ensures its rapid conversion to the hydroxylamine under standard reduction conditions. quora.com

Azoxy Intermediates : Azoxy compounds are dimeric species that can form under certain reduction conditions, particularly in neutral or alkaline media. libretexts.orgacs.org They arise from the condensation reaction between a nitroso intermediate and a hydroxylamine intermediate. acs.orgresearchgate.net

The formation pathway is as follows:

Nucleophilic Attack : The nitrogen atom of the hydroxylamine intermediate (4-methoxy-N-hydroxybutan-1-amine) acts as a nucleophile, attacking the electrophilic nitrogen atom of the nitroso intermediate (1-methoxy-4-nitrosobutane).

Condensation : This attack is followed by dehydration (loss of a water molecule) to form the azoxy linkage (-N=N(O)-).

The resulting product would be 1,2-bis(4-methoxybutyl)diazene oxide. The formation of such bimolecular products is a known side reaction that can reduce the yield of the desired primary amine. libretexts.org Once formed, the azoxy intermediate can itself be reduced further, typically proceeding to an azo compound (-N=N-) and then a hydrazo compound (-NH-NH-), before finally cleaving to yield two molecules of the primary amine. acs.org Azoxyalkanes are generally stable compounds, but their formation is often suppressed under the strongly acidic conditions of metal/acid reductions, which favor the direct reduction pathway to the amine. researchgate.netacs.org

Conversion of Nitro Groups to Carbonyl Functionalities (Nef Reaction and its Variants)

The nitro group of this compound can be converted into a carbonyl group through the Nef reaction. numberanalytics.comwikipedia.org This reaction transforms a primary nitroalkane into an aldehyde. chemistry-reaction.com For this compound, the product is 4-methoxybutanal. The reaction proceeds by the acid-catalyzed hydrolysis of a corresponding nitronate salt. organic-chemistry.orgsynarchive.com

The mechanism involves several distinct steps:

Deprotonation : The reaction begins with the deprotonation of the α-carbon (the carbon bonded to the nitro group) by a strong base (e.g., sodium hydroxide). This is possible because the electron-withdrawing nature of the nitro group makes the α-hydrogens acidic (pKa ≈ 10 for typical nitroalkanes). chemistry-reaction.comyoutube.com This step forms a resonance-stabilized nitronate anion.

Protonation (Formation of Nitronic Acid) : The nitronate salt is then added to a strong aqueous acid (e.g., sulfuric acid) at low temperature. chemistry-reaction.comorganic-chemistry.org Protonation occurs preferentially on one of the oxygen atoms of the nitronate, not on the carbon, to form a nitronic acid (also known as the aci-form), which is a tautomer of the original nitroalkane. chemistry-reaction.comyoutube.com

Hydrolysis : The nitronic acid is unstable in strong acid and undergoes rapid hydrolysis. The mechanism involves further protonation on the second oxygen atom, creating a highly electrophilic species. chemistry-reaction.com Water then attacks the carbon atom. A subsequent rearrangement and elimination of the nitrogen-containing fragment results in the formation of the aldehyde. chemistry-reaction.comyoutube.com

Byproduct Formation : The nitrogen-containing fragment is eliminated and ultimately forms dinitrogen monoxide (N₂O), also known as nitrous oxide. chemistry-reaction.comucl.ac.uk

| Step | Reactant | Key Intermediate/Product | Description |

|---|---|---|---|

| 1 | This compound + Base (e.g., NaOH) | Nitronate Anion | Deprotonation of the α-carbon to form a stable anion. chemistry-reaction.com |

| 2 | Nitronate Anion + Strong Acid (e.g., H₂SO₄) | Nitronic Acid (aci-form) | Protonation on an oxygen atom to form the tautomer of the nitroalkane. youtube.com |

| 3 | Nitronic Acid + H₂O/H⁺ | 4-Methoxybutanal | Acid-catalyzed hydrolysis of the nitronic acid to yield the aldehyde. chemistry-reaction.comorganic-chemistry.org |

| 4 | (from Step 3) | Dinitrogen Monoxide (N₂O) | Formation of the stable nitrogen-containing byproduct. chemistry-reaction.com |

Variants of the Nef reaction exist that use different reagents to achieve the transformation under milder or oxidative conditions, but the fundamental conversion relies on the initial formation of the nitronate anion. organic-chemistry.org

Kinetic Studies and Reaction Rate Determination for this compound Transformations

While specific kinetic data for this compound are not widely published, the rates of its primary transformations can be understood from studies on analogous primary and secondary nitroalkanes. acs.orgresearchgate.net

Kinetics of Nitro Group Reduction : Kinetic studies on the iron-catalyzed reduction of nitroalkanes (using a silane (B1218182) reductant) provide significant mechanistic insight. For the reduction of 2-nitropropane (B154153), a model aliphatic nitro compound, the following observations were made:

The reaction is first-order with respect to the concentration of the nitroalkane. acs.org

Under catalytically relevant conditions, the reaction is zero-order with respect to the concentration of the borane (B79455) or silane reducing agent, indicating that the reductant is not involved in the rate-limiting step. acs.org

The rate-limiting step was identified through experimental and computational studies as the hydride transfer from the iron-hydride catalyst to the nitroalkane. acs.org

Eyring analysis for the reduction of 2-nitropropane determined the activation parameters, which are likely comparable for the reduction of this compound under similar catalytic systems. acs.org

Kinetics of the Nef Reaction : The kinetics of the Nef reaction are dependent on its two main stages: deprotonation and hydrolysis.

Deprotonation : The initial removal of the α-proton is a crucial step. Rate constants for the deprotonation of nitroalkanes by bases like hydroxide (B78521) have been determined. For example, studies on substituted phenyl-nitropropanes show that this step is associated with a significant primary kinetic isotope effect (kH/kD ≈ 7.7-7.8), confirming that the C-H bond is broken in the rate-determining step of nitronate formation. researchgate.net

| Transformation | Kinetic Parameter | Finding for Analogous Nitroalkanes | Reference |

|---|---|---|---|

| Catalytic Nitro Reduction | Reaction Order (Nitroalkane) | First-order | acs.org |

| Catalytic Nitro Reduction | Reaction Order (Reductant) | Zero-order (under certain conditions) | acs.org |

| Catalytic Nitro Reduction | Rate-Limiting Step | Hydride transfer from catalyst to nitro group | acs.org |

| Nef Reaction (Deprotonation) | Kinetic Isotope Effect (kH/kD) | ~7.8, indicating C-H bond cleavage is rate-determining for this step | researchgate.net |

| Catalytic Nitro Reduction | Activation Energy (ΔG‡) | ~19.8 kcal/mol for hydride transfer step in a model system | acs.org |

These kinetic studies underscore that the transformations of this compound are governed by well-understood principles of physical organic chemistry, with rates dependent on factors like C-H bond acidity, the nature of the catalyst, and the specific reaction conditions employed.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methoxy 4 Nitrobutane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. researchgate.net For 1-methoxy-4-nitrobutane, various NMR experiments are employed to map out the carbon-hydrogen framework and identify the nitrogen environment of the nitro group.

Proton (¹H) NMR Analysis for Structural Assignments

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and proximity to one another. In this compound, the strong electron-withdrawing nature of the nitro group and the electronegativity of the methoxy (B1213986) group's oxygen atom create distinct chemical shifts for the different sets of protons along the butane (B89635) chain.

The ¹H NMR spectrum reveals characteristic signals corresponding to the methoxy protons and the various methylene (B1212753) groups. Protons closer to the electron-withdrawing nitro group are deshielded and thus resonate at a higher chemical shift (further downfield).

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methoxy (CH₃O-) | ~3.30 | Singlet | 3H |

| Methylene (-OCH₂-) | ~3.40 | Triplet | 2H |

| Methylene (-CH₂CH₂O-) | ~1.75 | Multiplet | 2H |

| Methylene (-CH₂CH₂NO₂) | ~2.05 | Multiplet | 2H |

| Methylene (-CH₂NO₂) | ~4.38 | Triplet | 2H |

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The provided data is a representative interpretation based on known effects of the functional groups.

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Determination

Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of a molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their electronic environment. The carbon attached to the nitro group is significantly deshielded and appears far downfield, while the carbon of the methoxy group also shows a characteristic downfield shift due to the attached oxygen.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Methoxy (C H₃O-) | ~59.0 |

| Methylene (-OC H₂-) | ~71.5 |

| Methylene (-C H₂CH₂O-) | ~24.0 |

| Methylene (-C H₂CH₂NO₂) | ~26.5 |

| Methylene (-C H₂NO₂) | ~75.0 |

Note: The chemical shifts are approximate values based on spectral data for analogous compounds and established substituent effects.

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR Spectroscopy for Nitro Group Elucidation

Nitrogen NMR spectroscopy, utilizing either the ¹⁴N or ¹⁵N isotope, is a direct method for characterizing the nitro functional group. iupac.org While ¹⁴N is more abundant, its signals are often broad due to quadrupolar relaxation. huji.ac.il In contrast, ¹⁵N NMR, despite the low natural abundance of the isotope, provides sharp signals and a wide range of chemical shifts, making it highly sensitive to the electronic environment of the nitrogen atom. huji.ac.ilarkat-usa.org

For aliphatic nitro compounds like this compound, the ¹⁵N chemical shift typically falls within a specific range. researchgate.net The position of the signal is influenced by the substitution on the alkyl chain. rsc.orgrsc.org Although specific data for this compound is not widely published, the expected chemical shift can be predicted based on data from similar nitroalkanes. researchgate.netrsc.orgrsc.org The chemical shift for the nitro group in aliphatic nitroalkanes is generally found in the range of 385 to 410 ppm on the ammonia (B1221849) scale. researchgate.net IUPAC recommends nitromethane (B149229) as the standard reference for nitrogen NMR. huji.ac.ilcornell.edu

Advanced 2D NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecule's connectivity. acs.orgclockss.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. For this compound, an HSQC spectrum would show correlations between the proton signal at ~4.38 ppm and the carbon signal at ~75.0 ppm, confirming this as the -CH₂NO₂ group. Likewise, it would link the other methylene and methoxy proton and carbon signals. acs.orgwhiterose.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. s-a-s.org The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of both the nitro (-NO₂) and ether (-OCH₃) groups.

The most prominent features in the spectrum are the strong absorption bands corresponding to the nitro group.

Asymmetric NO₂ Stretch: A strong band typically appears in the region of 1560-1540 cm⁻¹.

Symmetric NO₂ Stretch: A second strong band is observed around 1380-1350 cm⁻¹.

The presence of the methoxy group is confirmed by:

C-O Stretch: A strong band characteristic of an ether linkage appears near 1100 cm⁻¹.

C-H Stretches: Aliphatic C-H stretching vibrations from the butyl chain and methoxy group are observed in the 2850–2950 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (R-NO₂) | Asymmetric Stretch | ~1550 | Strong |

| Nitro (R-NO₂) | Symmetric Stretch | ~1365 | Strong |

| Ether (C-O-C) | C-O Stretch | ~1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. escholarship.org

For this compound (C₅H₁₁NO₃), the molecular weight is 133.15 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) may be observed at m/z 133. However, for aliphatic nitro compounds, the molecular ion can be weak or absent. miamioh.edu

The fragmentation of this compound is dictated by its functional groups. Key fragmentation pathways include:

Loss of the Nitro Group: A very common fragmentation for nitroalkanes is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (•NO₂), which has a mass of 46 Da. miamioh.eduresearchgate.net This would produce a fragment ion at m/z 87.

Alpha-Cleavage of the Ether: Ethers readily undergo cleavage at the bond adjacent to the oxygen atom. miamioh.edu Loss of the methoxy group (•OCH₃, 31 Da) is a possible pathway.

Loss of Nitroxyl (HNO₂): Rearrangement followed by the loss of nitrous acid (mass 47 Da) can also occur, particularly in compounds with available gamma-hydrogens.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile compounds like this compound, providing both separation and identification. nih.govajptr.comresearchgate.net High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments with high precision, allowing for the unambiguous determination of their elemental formulas. measurlabs.com

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 133 | [C₅H₁₁NO₃]⁺ | Molecular Ion (M⁺) |

| 87 | [C₅H₁₁O]⁺ | Loss of •NO₂ |

| 46 | [NO₂]⁺ | Nitro group fragment |

| 43 | [C₃H₇]⁺ | Propyl cation from chain cleavage |

X-ray Diffraction for Solid-State Structure Determination (if applicable to crystalline derivatives)

A search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, did not yield any entries for this compound or its simple crystalline derivatives. uta.eduwisc.educaltech.edu While crystal structures of various functionalized nitroalkanes and butane derivatives have been reported, researchgate.netmdpi.comscielo.org.cobeilstein-journals.orgacs.orgdntb.gov.uaresearchgate.netacs.orgsemanticscholar.org none are sufficiently analogous to this compound to provide specific and relevant data for this article. The successful application of this technique relies on the ability to grow single crystals of a quality suitable for diffraction experiments, which can be a significant challenge. mdpi.com

Table 4.4.1: Hypothetical X-ray Crystallographic Data for a Crystalline Derivative of this compound

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group defines the symmetry elements within the crystal. |

| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 12.1 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between the 'b' and 'c' axes. |

| β (°) | 98.5 | Angle between the 'a' and 'c' axes. |

| γ (°) | 90 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | 1050 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Note: This table is purely illustrative to demonstrate the type of data obtained from an X-ray diffraction experiment and is not based on actual experimental findings for a this compound derivative.

Chiroptical Spectroscopy (e.g., VCD, ECD) for Chiral this compound Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are two such powerful methods for determining the absolute configuration and solution-state conformation of chiral molecules. researchgate.netnih.govnih.govualberta.caencyclopedia.pubmdpi.com

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions. VCD is particularly sensitive to the stereochemical environment and the three-dimensional arrangement of functional groups. nih.govualberta.ca By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute configuration of a chiral molecule can be unambiguously assigned. nih.govd-nb.info

Electronic Circular Dichroism (ECD) is the differential absorption of left and right circularly polarized ultraviolet-visible light, arising from electronic transitions. encyclopedia.pub The sign and intensity of the Cotton effects in an ECD spectrum are characteristic of the spatial arrangement of chromophores within the chiral molecule. encyclopedia.pub Like VCD, the comparison of experimental and calculated ECD spectra is a reliable method for determining absolute stereochemistry. researchgate.net

A thorough search of the scientific literature revealed no published studies employing VCD or ECD for the analysis of chiral derivatives of this compound. While there are reports on the chiroptical properties of other chiral nitro compounds and chiral ethers, dntb.gov.uamdpi.comnih.govmdpi.comnih.govrsc.orgmdpi.com the specific spectroscopic signatures are highly dependent on the exact molecular structure. Therefore, it is not possible to present detailed research findings or data tables for chiral this compound derivatives.

Table 4.5.1: Hypothetical Chiroptical Data for a Chiral this compound Derivative

| Technique | Wavelength/Wavenumber (nm or cm⁻¹) | Molar Ellipticity [θ] or Δε | Assignment |

| ECD | 280 | +2.5 | n → π* transition of the nitro group |

| ECD | 210 | -5.0 | π → π* transition |

| VCD | 2950 | +1.5 x 10⁻⁴ | C-H stretching (chiral center) |

| VCD | 1550 | -3.0 x 10⁻⁴ | Asymmetric NO₂ stretching |

| VCD | 1100 | +2.0 x 10⁻⁴ | C-O-C stretching |

Note: This table is purely illustrative to demonstrate the type of data obtained from ECD and VCD experiments and is not based on actual experimental findings for a chiral derivative of this compound.

Computational Chemistry and Theoretical Studies of 1 Methoxy 4 Nitrobutane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information at the molecular level. tamu.edu Methods like Density Functional Theory (DFT) are frequently employed to model the properties of organic molecules. mdpi.com For nitroalkanes, these calculations are crucial for understanding their stability and reactivity, often comparing computational results with experimental data like enthalpies of formation to validate the accuracy of the theoretical models. researchgate.net

According to frontier molecular orbital theory, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of a molecule's reactivity. acs.org The HOMO is the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. acs.orgwhiterose.ac.uk A smaller gap generally implies higher reactivity.

For molecules containing nitro groups, the LUMO is typically localized on the nitro group itself, making it a potent electrophilic site. In related nitroaromatic compounds, the presence of electron-donating groups can influence the HOMO-LUMO gap and thus modulate reactivity. Computational studies on various nitro compounds demonstrate that the energy values of these frontier orbitals can be reliably calculated, providing a basis for predicting their chemical behavior. acs.org

Table 1: Representative Frontier Molecular Orbital Energies for Nitro-Containing Compounds This table presents data from analogous compounds to illustrate the typical energy ranges calculated via quantum chemical methods.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |

|---|---|---|---|---|

| 3,5-Dinitro-1,2,4-triazole (DNBT) | -8.18347 | -6.32026 | 1.86321 | acs.org |

| 4,4'-Dinitro-3,3'-azofurazan (DNAF) | -8.87160 | -6.52151 | 2.35009 | acs.org |

Note: Data derived from computational studies on specified nitro compounds, not 1-methoxy-4-nitrobutane directly.

The distribution of electrons within a molecule is a key factor governing its interactions and reactivity. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, leading to a significant polarization of the electron density in this compound. researchgate.net Quantum chemical methods, such as Natural Bond Orbital (NBO) analysis, can quantify this charge distribution by calculating the partial charges on each atom. researchgate.net

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

DFT has become an indispensable tool for elucidating complex reaction mechanisms. researchgate.net It allows chemists to map out potential energy surfaces, identify stable intermediates, and characterize the high-energy transition states that connect them. researchgate.net This is particularly valuable for understanding reactions involving nitroalkanes, such as their reduction to amines or participation in C-N bond-forming reactions. acs.orgrsc.org

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction. researchgate.net The energy required to reach the TS from the reactants is the activation energy (often expressed as Gibbs free energy of activation, ΔG‡). nih.govresearchgate.net

A pertinent example is the iron-catalyzed reduction of nitro compounds, a transformation that this compound can undergo. acs.org Mechanistic studies on the reduction of 2-nitropropane (B154153), a close structural analog, used DFT to model the rate-limiting step: the transfer of a hydride from an iron-hydride catalyst to the nitroalkane. acs.orgacs.org These calculations provided the activation parameters, offering a quantitative measure of the reaction's kinetic barrier. acs.orgacs.org

Table 2: Calculated Activation Parameters for the Rate-Limiting Hydride Transfer in the Reduction of 2-Nitropropane This data, from a close analog, provides insight into the expected kinetics for the reduction of aliphatic nitro compounds like this compound.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Gibbs Free Energy of Activation (ΔG‡) | 19.8 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 18.3 ± 1.1 | kcal/mol |

Source: Data from experimental Eyring analysis and supporting DFT calculations on the reduction of 2-nitropropane. acs.orgacs.org

The negative entropy of activation suggests an associative and ordered transition state, which is consistent with two molecules coming together during the rate-limiting step. acs.orgacs.org

Beyond a single transition state, DFT can be used to compute the entire free energy profile for a multi-step reaction. researchgate.net This provides a complete thermodynamic and kinetic picture, showing the relative energies of all reactants, intermediates, transition states, and products.

For the iron-catalyzed reduction of nitroalkanes, after the initial rate-limiting hydride transfer to form a nitroso intermediate, the subsequent reduction steps to a hydroxylamine (B1172632) and finally to the amine are calculated to be highly favorable (exergonic). acs.orgacs.org The free energy profile shows that once the initial activation barrier is overcome, the reaction proceeds rapidly downhill, preventing the buildup of intermediates. acs.orgacs.org Such profiles are crucial for understanding why a reaction proceeds to completion and for optimizing reaction conditions. researchgate.net

Prediction of Reactivity and Selectivity in Novel Transformations

One of the most powerful applications of computational chemistry is its predictive capability. By understanding the electronic properties and reaction barriers of a molecule like this compound, researchers can hypothesize its reactivity in new chemical transformations. copernicus.orgnih.gov

For instance, computational insights into reaction mechanisms can guide the development of new catalytic systems. In a study on iron-catalyzed hydroamination, DFT calculations were used to create a predictive model based on the LUMO energy of different alkenes. acs.org This model successfully predicted which alkenes would be productive substrates in the reaction, demonstrating a direct link between a calculated molecular property and experimental outcome. acs.orgacs.org Similarly, by analyzing the frontier orbitals and charge distribution of this compound, one could predict its regioselectivity in reactions involving electrophilic or nucleophilic attack. This predictive power accelerates the discovery of new reactions and the synthesis of complex molecules. nih.gov

Molecular Dynamics Simulations (if applicable to conformer analysis or interactions)

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not prevalent in publicly accessible literature, the application of this technique is highly relevant for understanding its dynamic behavior. For flexible small molecules like this compound, MD simulations are the gold standard for exploring the conformational landscape, understanding solvent effects, and studying intermolecular interactions. acs.orgnih.gov

The primary goal of MD simulations for a molecule such as this compound would be to characterize its conformational ensemble. This involves identifying the most stable three-dimensional arrangements of the atoms (conformers) and determining their relative populations. Due to the rotational freedom around the C-C single bonds of the butane (B89635) chain, this compound can adopt various conformations, such as anti and gauche arrangements, which can significantly influence its physical properties and reactivity. Research on other nitroalkanes has highlighted the importance of accurately modeling these conformational preferences; for instance, for some nitroalkanes, the gauche conformer of the C−C−C−N torsion is calculated to be more stable than the trans conformer. researchgate.net

The general workflow for conducting MD simulations to analyze the conformational space of a small molecule is a well-established, multi-step process. nih.govoup.com It begins with the generation of an initial 3D structure, followed by the assignment of a force field—a set of parameters and equations that defines the potential energy of the system. For nitroalkanes, specific force fields like the CHARMM C27rn have been developed to accurately reproduce bulk and interfacial properties. researchgate.net The molecule is then placed in a simulation box, typically filled with explicit solvent molecules (like water) to mimic solution conditions, and the entire system is propagated through time by numerically integrating Newton's equations of motion. acs.orgnih.gov This process generates a trajectory, which is a record of the positions and velocities of all atoms over time. Analysis of this trajectory allows for the characterization of the conformational space, including the identification of stable conformers and the transitions between them. oup.comnih.gov

Table 1: Generalized Workflow for MD Simulation in Conformer Analysis

| Step | Description | Common Tools/Methods | Reference |

|---|---|---|---|

| 1. Initial Structure Generation | Create a plausible 3D starting structure of the molecule. | RDKit, Avogadro | nih.gov |

| 2. Force Field Parameterization | Assign parameters to describe bond lengths, angles, dihedrals, and non-bonded interactions. | CHARMM (e.g., C27rn), OPLS-AA, OpenFF | researchgate.net |

| 3. Solvation | Place the solute molecule in a simulation box filled with solvent molecules (e.g., water). | PACKMOL, GROMACS | nih.gov |

| 4. System Minimization & Equilibration | Minimize the energy of the starting system and allow temperature and pressure to stabilize. | Steepest Descent, Conjugate Gradient | nih.gov |

| 5. Production MD Run | Run the simulation for a desired length of time (nanoseconds to microseconds) to generate the trajectory. | GROMACS, OpenMM, AMBER | acs.orgnih.gov |

| 6. Trajectory Analysis | Analyze the trajectory to identify conformational states, calculate populations, and determine free energy landscapes. | MDTraj, ConfID, Principal Component Analysis (PCA) | oup.commdpi.com |

Furthermore, MD simulations can be used to study intermolecular interactions, such as the self-association (aggregation) of molecules in solution or their interaction with other chemical species or biological macromolecules. nih.govnih.gov For a molecule with both a hydrogen bond acceptor (nitro group) and a potential donor/acceptor region (methoxy group), MD can provide crucial insights into how it interacts with its environment.

Machine Learning Applications in Predicting Properties or Reactions for Nitroalkanesresearchgate.net

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry to predict molecular properties and reaction outcomes, significantly accelerating research and development. sioc-journal.cnengineering.org.cnnih.gov For the class of nitroalkanes, ML models, particularly those integrated into Quantitative Structure-Property Relationship (QSPR) frameworks, have been successfully applied to predict a range of characteristics and behaviors.

Predicting Physicochemical Properties:

Machine learning models are trained on large datasets of known compounds to learn the complex, often non-linear relationships between molecular structure and physical or chemical properties. researchgate.net For nitro compounds, this has been particularly useful in predicting properties that are difficult or hazardous to measure experimentally.

Impact Sensitivity: Artificial neural networks (ANN), such as back-propagation neural networks (BPNN), have been used to construct QSPR models that predict the impact sensitivity of energetic nitro compounds. researchgate.net These models use molecular structure descriptors, like electrotopological-state indices, to correlate structure with sensitivity. researchgate.net Studies have successfully modeled the impact sensitivity of large datasets of nitro compounds, demonstrating the predictive power of ML in this area. researchgate.netrsc.org

Thermal Stability: ML approaches, including support vector machines (SVM), are employed to develop QSPR models for predicting the thermal decomposition temperature of nitrogen-rich energetic compounds. mit.edu These models are especially valuable for small datasets where overfitting can be a concern. mit.edu

Thermodynamic Properties: Multitask deep learning models have been developed to predict critical properties (temperature, pressure, density) and acentric factors for a wide range of fluids, with nitroalkanes being one of the chemical families included in the training and validation data. nips.cc

Predicting and Optimizing Chemical Reactions:

Beyond property prediction, ML is increasingly used to forecast the outcomes of chemical reactions and to optimize reaction conditions, saving significant time and resources in the laboratory. researchgate.netrsc.org

Reaction Condition Recommendation: Neural network models trained on vast reaction databases (like Reaxys) can predict suitable catalysts, solvents, reagents, and temperatures for a given organic transformation. researchgate.net This de novo prediction can guide experimental design for reactions involving nitroalkanes.

Catalyst and Ligand Design: ML models have been established to accelerate the design of ligands and the optimization of reaction conditions for processes such as the copper-catalyzed α-arylation of nitroalkanes.

Reaction Prediction: By representing reactions as a series of electron movements, ML models can be trained to rank potential mechanistic steps, effectively predicting the major products of a reaction without relying on predefined transformation rules. rsc.org

The synergy between computational methods like MD simulations and ML is also a growing area of research. For instance, ML potentials can be trained on quantum mechanical data to run simulations with quantum accuracy at a fraction of the computational cost, enabling more thorough exploration of conformational and reactive landscapes. Graph neural networks (GNNs) have also been used to develop advanced implicit solvent models that can rapidly and accurately predict conformational ensembles, a task that is computationally expensive with traditional explicit solvent MD. nih.gov

Table 2: Examples of Machine Learning Applications for Nitroalkanes and Related Compounds

| Application Area | ML/Computational Method | Predicted Property/Outcome | Chemical Class Studied | Reference |

|---|---|---|---|---|

| Property Prediction | Artificial Neural Network (ANN/BPNN) | Impact Sensitivity | Energetic Nitro Compounds | researchgate.net |

| Property Prediction | Multi-Linear Regression (MLR) & DFT | Impact Sensitivity (h50%) | Nitroaliphatic Compounds | rsc.org |

| Property Prediction | Support Vector Machine (SVM) | Thermal Decomposition Temperature | Nitrogen-Rich Energetic Salts | mit.edu |

| Property Prediction | Multitask Deep Neural Network | Critical Properties & Acentric Factor | Fluids (including nitroalkanes) | nips.cc |

| Reaction Prediction | Neural Network | Optimal Reaction Conditions | General Organic Reactions | researchgate.net |

| Simulation Enhancement | Graph Neural Network (GNN) | Solvation Free Energy / Conformational Ensembles | Diverse Small Molecules | nih.gov |

Compound Index

Synthetic Transformations and Utility of 1 Methoxy 4 Nitrobutane As a Chemical Synthon

Use in Carbon-Carbon Bond Forming Reactions

The ability of 1-methoxy-4-nitrobutane to act as a carbon nucleophile after deprotonation is the foundation of its use in constructing larger molecular frameworks. It participates in several fundamental bond-forming reactions, including additions to carbonyls, conjugated systems, and imines.

Henry (Nitroaldol) Reaction with this compound as a Nucleophile

The Henry reaction, also known as the nitroaldol reaction, is a classic method for forming carbon-carbon bonds by combining a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.org The reaction begins with the base-catalyzed deprotonation of the α-carbon of the nitroalkane to form a nitronate ion. This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. wikipedia.org Subsequent protonation of the resulting alkoxide yields a β-nitro alcohol. wikipedia.org

In the case of this compound, its α-carbon is deprotonated to form the corresponding nitronate. This nucleophile can then react with various carbonyl compounds. All steps in the Henry reaction are reversible. wikipedia.org The resulting β-nitro alcohol products are valuable intermediates, as the nitro and hydroxyl groups can be further manipulated synthetically. wikipedia.org

Table 1: Representative Henry (Nitroaldol) Reaction with this compound Data is illustrative of a typical Henry reaction.

| Aldehyde/Ketone | Base | Solvent | Product |

|---|---|---|---|

| Benzaldehyde | Sodium Hydroxide (B78521) (NaOH) | Methanol (MeOH) | 1-Methoxy-5-nitro-2-phenylpentan-2-ol |

| Acetone | Potassium Carbonate (K₂CO₃) | Tetrahydrofuran (B95107) (THF) | 1-Methoxy-5-nitro-2-methylpentan-2-ol |

Michael Addition Reactions Involving this compound Derivatives

The Michael addition is a crucial reaction that involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, or Michael acceptor. nih.govmdpi.com The nitronate anion derived from this compound is an effective Michael donor. This reaction allows for the formation of a new carbon-carbon bond at the β-position of the acceptor, providing a powerful tool for extending the carbon chain. researchgate.net

The reaction is typically catalyzed by a base, which generates the nucleophilic nitronate from this compound. This nitronate then adds to the electrophilic β-carbon of a Michael acceptor, such as an enone, enoate, or nitroalkene. The resulting product is a γ-nitrocarbonyl compound or a related derivative, which can be used in a wide array of subsequent synthetic transformations.

Table 2: Representative Michael Addition Reactions with this compound Data is illustrative of typical Michael addition reactions.

| Michael Acceptor | Base/Catalyst | Solvent | Product |

|---|---|---|---|

| Methyl vinyl ketone | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | 6-Methoxy-3-nitroheptan-2-one |

| Acrylonitrile | Triton B | Acetonitrile (MeCN) | 5-Methoxy-2-nitrohexanenitrile |

Nitro-Mannich Reactions and Related Aminations

The nitro-Mannich reaction, also referred to as the aza-Henry reaction, involves the nucleophilic addition of a nitroalkane to an imine. wikipedia.org This process forms a β-nitroamine, a valuable synthon containing vicinal carbon-nitrogen bonds. The reaction is analogous to the traditional Mannich reaction, but utilizes a nitronate as the carbon nucleophile instead of an enol or enolate. wikipedia.org

For this compound, the reaction is initiated by deprotonation with a suitable base to generate the nitronate anion. This anion then attacks the electrophilic carbon of an imine, which can be pre-formed or generated in situ. The resulting products are β-nitroamines, which are versatile intermediates that can be converted into 1,2-diamines upon reduction of the nitro group. wikipedia.org The reaction can be catalyzed by various bases or metal complexes to control diastereoselectivity and enantioselectivity. wikipedia.org

Table 3: Representative Nitro-Mannich Reaction with this compound Data is illustrative of a typical nitro-Mannich reaction.

| Imine | Base/Catalyst | Solvent | Product |

|---|---|---|---|

| N-Benzylideneaniline | Sodium Carbonate (Na₂CO₃) | Ethanol (EtOH) | N-(2-(Methoxy)-5-nitropentan-1-yl)-N-phenylaniline |

| N-Boc-Imines | Cu/Sm Heterobimetallic Complex | Tetrahydrofuran (THF) | tert-Butyl (2-(methoxy)-5-nitropentan-1-yl)carbamate |

Conversion to Other Functional Groups for Diverse Synthetic Targets

Beyond its role in C-C bond formation, the nitro group of this compound can be readily converted into other synthetically important functional groups. This flexibility significantly enhances its value as a versatile intermediate.

Selective Reduction to Corresponding Amines and their Derivatives

The reduction of a nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. Aliphatic nitro compounds like this compound can be efficiently reduced to the corresponding primary amine, 4-methoxybutan-1-amine (B2886722).

A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation using hydrogen gas with catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a common and effective method. ncert.nic.incommonorganicchemistry.comwikipedia.org Other reagents, including metal-acid systems like iron in acetic acid, zinc in acidic conditions, or tin(II) chloride, also provide mild and selective reduction of the nitro group. commonorganicchemistry.com For aliphatic nitro compounds specifically, lithium aluminum hydride (LiAlH₄) is also an effective reducing agent. commonorganicchemistry.comwikipedia.org The choice of reagent can be tailored to the presence of other functional groups within the molecule to ensure selectivity.

Table 4: Common Reagents for the Reduction of this compound

| Reagent | Conditions | Product |

|---|---|---|

| H₂ / Pd/C | Methanol, Room Temperature | 4-Methoxybutan-1-amine |

| Iron (Fe) / Acetic Acid (AcOH) | Reflux | 4-Methoxybutan-1-amine |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), then H₂O quench | 4-Methoxybutan-1-amine |

Transformation to Carbonyl Compounds (Aldehydes/Ketones)

The conversion of a primary or secondary nitroalkane into an aldehyde or ketone, respectively, is known as the Nef reaction. wikipedia.org This transformation is a powerful method for unmasking a carbonyl group from a nitroalkane precursor, which often serves as a masked carbonyl equivalent in synthesis. Since this compound is a primary nitroalkane, the Nef reaction converts it into 4-methoxybutanal.

The classic Nef reaction procedure involves two steps: first, the nitroalkane is deprotonated with a strong base to form a stable nitronate salt. Second, the salt is treated with strong aqueous mineral acid, such as sulfuric acid, which hydrolyzes it to the corresponding aldehyde and nitrous oxide. wikipedia.orgorganic-chemistry.org To avoid the often harsh conditions of the traditional method, numerous modified procedures have been developed using oxidative or reductive pathways. organic-chemistry.orgalfa-chemistry.com Oxidative methods may employ reagents like potassium permanganate or ozone, while some reductive methods use reagents like titanium(III) chloride to generate an intermediate that hydrolyzes to the carbonyl compound. organic-chemistry.orgtandfonline.com

Table 5: Representative Conditions for the Nef Reaction of this compound Data is illustrative of typical Nef reaction conditions.

| Step 1: Base | Step 2: Reagent | Product |

|---|---|---|

| Sodium Hydroxide (NaOH) | Sulfuric Acid (H₂SO₄), H₂O | 4-Methoxybutanal |

| Sodium Ethoxide (NaOEt) | Oxone®, H₂O | 4-Methoxybutanal |

Generation of Nitrile Oxides and Subsequent Cycloaddition Reactions

Primary nitroalkanes, such as this compound, are valuable precursors for the in-situ generation of nitrile oxides (R-C≡N⁺-O⁻) acs.org. Nitrile oxides are highly reactive 1,3-dipoles that are not typically isolated but are trapped in subsequent reactions wikipedia.orgchem-station.com. A well-established method for this transformation is the Mukaiyama reaction, which involves the dehydration of the primary nitroalkane using a dehydrating agent like phenyl isocyanate in the presence of a base, such as triethylamine acs.orgchemtube3d.com. In this context, this compound would be expected to eliminate a molecule of water to form 3-methoxypropyl nitrile oxide.

Once generated, these nitrile oxides readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, most notably alkenes and alkynes. This reaction is a powerful tool in heterocyclic chemistry as it provides a direct and often highly regioselective route to 2-isoxazolines (from alkenes) and isoxazoles (from alkynes) chem-station.commdpi.comresearchgate.net. The cycloaddition proceeds via a concerted mechanism, and the regioselectivity can often be predicted by Frontier Molecular Orbital (FMO) theory mdpi.com. These heterocyclic products serve as versatile intermediates in organic synthesis chem-station.com.

While specific examples involving this compound are not detailed in the surveyed literature, the general reactivity is well-documented. The table below illustrates typical 1,3-dipolar cycloaddition reactions of various nitrile oxides with alkenes.

| Nitrile Oxide Precursor | Dipolarophile | Reaction Conditions | Product (2-Isoxazoline Derivative) | Yield (%) |

| Nitroethane | Styrene | PhNCO, Et3N | 3-Methyl-5-phenyl-2-isoxazoline | High |

| 1-Nitropropane (B105015) | Methyl Acrylate | PhNCO, Et3N | 3-Ethyl-5-(methoxycarbonyl)-2-isoxazoline | High |

| Phenylnitromethane | Allyl Alcohol | PhNCO, Et3N | 3-Phenyl-5-(hydroxymethyl)-2-isoxazoline | Good |

Role as a Precursor in Complex Organic Syntheses

The utility of this compound as a synthon in complex organic synthesis is primarily realized through its conversion to the corresponding nitrile oxide and subsequent cycloaddition products. The resulting 2-isoxazoline and isoxazole heterocycles are not merely stable final products but are valuable intermediates that mask other functionalities researchgate.net.

The N-O bond within the isoxazoline ring is relatively weak and can be cleaved under various reductive conditions (e.g., using SmI₂, H₂/Raney Ni) to unmask versatile functional groups chem-station.com. Depending on the substitution pattern of the isoxazoline, this cleavage can lead to the formation of:

γ-Amino alcohols: These are important structural motifs in pharmaceuticals and natural products.

β-Hydroxy ketones: Formed via reduction and subsequent hydrolysis, these compounds are key building blocks for aldol and related carbon-carbon bond-forming reactions.

Therefore, this compound can serve as a four-carbon building block, where the nitro group acts as a masked functionality that can be transformed into a variety of other groups via the isoxazoline intermediate. This strategy allows for the introduction of complex stereochemistry and functionality, making it a potentially valuable precursor in multistep syntheses of complex target molecules.

Derivatization for the Preparation of Novel Chemical Entities (e.g., azoxy compounds)

Azoxy compounds, characterized by the R-N=N⁺(O⁻)-R' functional group, are valuable chemical entities with applications in materials science and medicinal chemistry organic-chemistry.org. The synthesis of azoxy compounds typically involves the condensation of nitroso compounds with hydroxylamines or the partial reduction of nitro compounds nih.govresearchgate.net.

These methods are most commonly applied to aromatic nitro compounds. For instance, the reductive dimerization of nitrosobenzenes is an effective method for preparing substituted azoxybenzenes organic-chemistry.org. Similarly, the controlled electrochemical reduction of nitroarenes can selectively yield azoxy, azo, or amino compounds by tuning the applied potential nih.gov. The formation of azoxy compounds often proceeds through the coupling of an electrophilic nitroso intermediate with a nucleophilic hydroxylamine (B1172632) intermediate nih.govnih.gov.